molecular formula C17H26O2 B055380 Isodecyl benzoate CAS No. 120657-54-7

Isodecyl benzoate

Cat. No. B055380
M. Wt: 262.4 g/mol
InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N
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Patent
US07638568B2

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1872 g (12 mol) of isodecanol (Exxal 10, ExxonMobil) and 0.59 g of butyl titanate (0.06% based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g, after about 3 hours, the excess alcohol was distilled off under reduced pressure through a 10 cm column with Raschig rings. Thereafter the mixture was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (10-fold excess of alkali). The mixture was subsequently heated to 190° C. under reduced pressure (10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, were added dropwise at constant temperature through the dropping funnel. After the water had been added the heating was shut off and cooling took place under reduced pressure. At room temperature, the ester was filtered off on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.
Quantity
976 g
Type
reactant
Reaction Step One
Quantity
1872 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18].[OH-].[K+].[OH-].[Na+]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
976 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
1872 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
Quantity
0.59 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A 4 liter distillation flask with top-mounted water separator
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
this initial charge
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
produced during the esterification
DISTILLATION
Type
DISTILLATION
Details
the excess alcohol was distilled off under reduced pressure through a 10 cm column with Raschig rings
CUSTOM
Type
CUSTOM
Details
transferred to a 4 liter reaction flask with dip tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated to 190° C. under reduced pressure (10 mbar)
ADDITION
Type
ADDITION
Details
were added dropwise at constant temperature through the dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
At room temperature, the ester was filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
with filter paper
FILTRATION
Type
FILTRATION
Details
filter aid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.